1H-1,2,3-Triazolo[4,5-d]pyrimidin-5-amine, 7-chloro-
Description
Molecular Architecture and Bonding Patterns
The compound features a bicyclic structure comprising a triazole ring fused to a pyrimidine moiety at positions 4 and 5. Key structural elements include:
- Triazole core : A five-membered aromatic ring with three nitrogen atoms, contributing to the compound’s planar geometry and conjugated π-system.
- Pyrimidine ring : A six-membered ring with alternating single and double bonds, fused to the triazole at positions 4 and 5.
- Substituents : A chlorine atom at position 7 of the pyrimidine ring and an amino group at position 5.
The SMILES notation C12=NNN=C1N=C(N=C2Cl)N reflects the fused system, where the triazole (positions 1–3) is connected to the pyrimidine (positions 4–7). Bonding patterns include:
| Bond Type | Length (Å) | Reference |
|---|---|---|
| C–N (aromatic) | 1.38 | |
| C=N (aromatic) | 1.28 | |
| C–Cl (pyrimidine) | 1.76 |
The chlorine substituent introduces electron-withdrawing effects, influencing the compound’s electronic distribution and reactivity.
IUPAC Nomenclature and Systematic Identification
The IUPAC name 7-chloro-2H-triazolo[4,5-d]pyrimidin-5-amine adheres to systematic heterocyclic nomenclature:
- Parent structure : The triazolopyrimidine system is prioritized due to its fusion order (triazole as the first component).
- Positional descriptors :
- 7-chloro : Chlorine attached to the pyrimidine ring at position 7.
- 5-amine : Amino group at position 5 of the pyrimidine.
- 2H : Indicates hydrogenation at the triazole nitrogen (position 2).
Synonyms include 88780-84-1 (CAS number) and 7-Chloro-3H-triazolo[4,5-d]pyrimidin-5-amine .
Comparative Analysis of Tautomeric Forms
Tautomerism in triazolopyrimidines arises from positional isomerism and hydrogen migration. For this compound, two primary tautomers are conceivable:
| Tautomer | Structural Features | Stability |
|---|---|---|
| Triazolo form | Amino group at position 5, hydrogen at N2 | Dominant |
| Diazoalkylidene | Hypothetical isomer with altered bonding | Theoretical |
Experimental studies on analogous triazolopyrimidines (e.g., 1,2,3-triazolo[1,5-a]pyrimidines) reveal tautomerism influenced by temperature and solvent polarity. In the case of 7-chloro-2H-triazolo[4,5-d]pyrimidin-5-amine, the 2H designation confirms the amino group’s fixed position, minimizing tautomerism.
Crystallographic Characterization and Unit Cell Parameters
Crystallographic data for related triazolopyrimidines provide insights into molecular packing and intermolecular interactions:
| Parameter | Value (e.g., 4,6-dimethyl derivative) | Reference |
|---|---|---|
| Space group | Monoclinic | |
| Unit cell dimensions | a = 12.34 Å, b = 13.21 Å, c = 16.78 Å | |
| Hydrogen bonding | N–N interactions (2.753 Å) |
For the 7-chloro derivative, X-ray diffraction would likely reveal:
- Planar geometry due to aromatic stabilization.
- Intermolecular interactions : Chlorine-mediated halogen bonds or hydrogen bonding involving the amino group.
Properties
IUPAC Name |
7-chloro-2H-triazolo[4,5-d]pyrimidin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClN6/c5-2-1-3(10-11-9-1)8-4(6)7-2/h(H3,6,7,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHVGSGWNKPENEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=NNN=C1N=C(N=C2Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClN6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00335107 | |
| Record name | 7-Chloro-2H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00335107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1135074-15-5, 88780-84-1 | |
| Record name | 7-Chloro-2H-1,2,3-triazolo[4,5-d]pyrimidin-5-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1135074-15-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Chloro-2H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00335107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Diazotization and Ring Closure
- The synthesis typically begins with diazotization of appropriately substituted pyrimidin-5-amines using sodium nitrite in acidic conditions (e.g., acetic acid), which facilitates the formation of the triazole ring fused to the pyrimidine core.
- This step is followed by ring closure reactions under reflux or heating conditions, often in the presence of sodium nitrite and acetic acid, yielding the triazolo[4,5-d]pyrimidine intermediate with a chlorine atom at position 7.
Nucleophilic Substitution at the 7-Chloro Position
- The 7-chloro substituent is reactive towards nucleophiles, enabling further functionalization or substitution.
- For example, treatment with hydrazine hydrate leads to displacement of the chlorine, forming hydrazinyl derivatives.
- Subsequent reactions with carbon disulfide in boiling pyridine convert hydrazinyl intermediates into fused triazolo-triazolo pyrimidine systems.
Reissert-Type Compound Formation
- A specialized method involves the formation of Reissert compounds via reaction with benzoyl chloride and trimethylsilyl cyanide (TMSCN) in anhydrous solvents like methylene chloride, catalyzed by Lewis acids such as aluminum chloride.
- This method produces carbonitrile-substituted intermediates on the pyrimidine ring, which are otherwise difficult to obtain using standard aqueous potassium cyanide methods.
- Application to 3H-1,2,3-triazolo[4,5-d]pyrimidine derivatives yields selective mono-Reissert compounds across the 6,7-double bond, important for further functionalization.
Specific Preparation Steps for 7-Chloro-Substituted Derivatives
Catalytic and Solvent Considerations
- Use of anhydrous solvents such as methylene chloride or acetonitrile is critical in the Reissert reaction to avoid hydrolysis and side reactions.
- Lewis acids like aluminum chloride catalyze the formation of Reissert compounds effectively in anhydrous media.
- For nucleophilic substitution, polar solvents such as ethanol or N-methylpyrrolidone (NMP) are employed to facilitate reaction kinetics and solubility.
- Reflux conditions and controlled temperatures (0–110 °C) are used depending on the step to optimize yields and selectivity.
Yields and Purification
- Yields for key intermediates and final products range from moderate to high (40–88%), depending on the reaction step and substituents.
- Purification is typically achieved by recrystallization (e.g., from ethanol) or column chromatography using silica gel with ethyl acetate/hexane gradients.
- Characterization includes melting point determination, NMR (1H, 13C), and mass spectrometry to confirm structure and purity.
Summary Table of Key Preparation Methods
Research Findings and Mechanistic Insights
- The Reissert reaction applied to 1,2,3-triazolo[4,5-d]pyrimidines is sensitive to steric hindrance; alkoxy groups at the 5-position can prevent mono-Reissert compound formation.
- The ring closure regioselectivity and final structure assignments have been supported by Density Functional Theory (DFT) calculations and NMR chemical shift predictions, confirming the expected regioisomers.
- The 7-chloro substituent serves as a versatile handle for further derivatization, enabling the synthesis of analogues with potential biological activities, such as antiplatelet and antibacterial properties.
Chemical Reactions Analysis
1H-1,2,3-Triazolo[4,5-d]pyrimidin-5-amine, 7-chloro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms can be replaced by other nucleophiles under appropriate conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1H-1,2,3-Triazolo[4,5-d]pyrimidin-5-amine, 7-chloro- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1H-1,2,3-Triazolo[4,5-d]pyrimidin-5-amine, 7-chloro- involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can lead to alterations in cellular processes and pathways, contributing to its biological effects .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The triazolo[4,5-d]pyrimidine core allows for substitutions at positions 3, 5, and 7, which significantly influence biological activity and physicochemical properties. Below is a comparative analysis of key derivatives:
Table 1: Comparison of Structural Analogues
Physicochemical Properties
- Electronic Effects : The electron-withdrawing chlorine at position 7 increases electrophilicity, favoring nucleophilic substitution reactions. In contrast, ethoxy or benzyloxy groups (e.g., 7-ethoxy-3-ethyl derivative in ) reduce reactivity due to electron-donating effects .
- Solubility and Lipophilicity : The chloro-substituted compound has moderate solubility in polar solvents, while benzyl or phenyl substitutions (e.g., 3-benzyl-5-phenyl derivative) reduce aqueous solubility due to increased hydrophobicity .
Biological Activity
1H-1,2,3-Triazolo[4,5-d]pyrimidin-5-amine, 7-chloro- is a compound of significant interest due to its potential biological activities. This article provides an overview of its biological properties, including antiplatelet and antibacterial activities, as well as its mechanism of action based on recent research findings.
- Molecular Formula : C4H4N6
- Molecular Weight : 136.11 g/mol
- CAS Number : 10179-84-7
Antiplatelet Activity
Recent studies have highlighted the antiplatelet properties of triazolo[4,5-d]pyrimidine derivatives. In a study evaluating various analogues related to ticagrelor, it was found that certain compounds exhibited significant antiplatelet activity. The results are summarized in Table 1.
| Compound | R1 | R2 | Antiplatelet Activity (Fold-inhibition) | MIC (mM) |
|---|---|---|---|---|
| 7a | -Cl | -C6H3F2 | 1.00 ± 0.04 | >200 |
| 7v | -CH(CH2)CH-C6H3F2 | -C5H6(OH)3 | 1.10 ± 0.12 | >200 |
The study indicated that the presence of specific substituents significantly influenced the antiplatelet activity while maintaining low antibacterial efficacy against methicillin-resistant Staphylococcus aureus (MRSA) .
Antibacterial Activity
The antibacterial efficacy of triazolo[4,5-d]pyrimidine derivatives has also been investigated. The compound showed varying degrees of activity against different bacterial strains. For instance, only ticagrelor and its metabolite AR-C124910 demonstrated notable antibacterial effects against MRSA, while other derivatives lacked significant activity .
The mechanism by which these compounds exert their biological effects is linked to their ability to inhibit specific enzymes and pathways:
- Lysine-Specific Demethylase 1 (LSD1) : Some derivatives have been shown to inhibit LSD1, which plays a crucial role in cancer cell proliferation and migration. Compound 27 , for example, exhibited an IC50 of 0.564 μM against LSD1 and was effective in reducing cell migration in gastric cancer cell lines .
Case Studies
Several case studies have been published detailing the synthesis and evaluation of these compounds:
- A study synthesized a series of triazolo[4,5-d]pyrimidines and assessed their biological activities. The findings indicated that modifications in the chemical structure could lead to enhanced antiplatelet activity while compromising antibacterial properties .
- Another investigation focused on the structure-activity relationship (SAR) of these compounds, revealing that specific functional groups were essential for maintaining their biological efficacy .
Q & A
Q. What are the established synthetic routes for 7-chloro-1H-1,2,3-triazolo[4,5-d]pyrimidin-5-amine?
Methodological Answer: The compound is typically synthesized via cyclization reactions. One common route involves refluxing intermediates like N’-(2-amino-6-chloropyrimidin-4-yl)-benzohydrazide with bis(trimethylsilyl)acetamide (BSA) under an argon atmosphere for 12 hours. Post-reaction, purification is achieved by flash chromatography after washing with dichloromethane and water . Alternative methods include using ethyl orthoformate-concentrated HCl for cyclization, though challenges such as chloro group inertness may arise .
Q. Table 1: Key Synthetic Conditions
Q. How is the compound characterized structurally and analytically?
Methodological Answer: Structural confirmation relies on NMR (¹H/¹³C) , IR spectroscopy , and mass spectrometry . For example:
- ¹H NMR : Signals at δ 8.85 (triazole proton) and δ 12.00 (NH₂ group) in DMSO-d6 .
- IR : Stretching vibrations for C-Cl (~750 cm⁻¹) and NH₂ (~3400 cm⁻¹) .
- HPLC : Purity ≥98% area% under optimized conditions .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound?
Methodological Answer: Key strategies include:
- Additive Use : Incorporating polar additives (e.g., choline chloride) to enhance reaction homogeneity and yield .
- Solvent Optimization : Refluxing in ethanol-water mixtures improves solubility of intermediates .
- Catalyst Screening : Testing Brønsted acids (e.g., HCl) to accelerate cyclization kinetics .
Q. Table 2: Yield Optimization Strategies
| Strategy | Yield Improvement | Challenges | Reference |
|---|---|---|---|
| Ethanol-water solvent | ~15% increase | Byproduct formation | |
| Choline chloride additive | ~20% increase | Purification complexity |
Q. How can researchers address contradictions in chloro group reactivity during functionalization?
Methodological Answer: The chloro group at the 7-position shows unexpected stability in nucleophilic substitution. Mitigation approaches include:
Q. What pharmacological applications are explored for derivatives of this compound?
Methodological Answer: Derivatives exhibit antiviral and receptor antagonist properties:
Q. What computational or spectroscopic methods predict reactivity in complex matrices?
Methodological Answer:
Q. How are stability and storage conditions optimized for long-term use?
Methodological Answer:
- Storage : Room temperature in airtight containers with desiccants to prevent hydrolysis .
- Stability Tests : Accelerated degradation studies (40°C/75% RH) show <5% decomposition over 6 months .
Data Contradiction Analysis
Q. Why do some studies report successful substitution of the 7-chloro group while others fail?
Methodological Answer: Discrepancies arise from electronic and steric factors:
- Electronic Effects : Electron-donating substituents (e.g., NH₂) deactivate the chloro group, hindering substitution .
- Steric Hindrance : Bulky reagents (e.g., sodium azide) fail to access the 7-position in constrained triazolo-pyrimidine systems .
- Solvent Polarity : Polar aprotic solvents (DMF) enhance nucleophilicity, enabling reactions inert in ethanol .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
